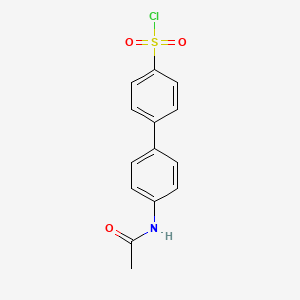

4'-(Acetylamino)-1,1'-biphenyl-4-sulfonyl chloride

説明

4'-(Acetylamino)-1,1'-biphenyl-4-sulfonyl chloride is a chemical compound that is related to various research areas, including the transformation of pharmaceuticals during wastewater treatment, crystallography, and organic synthesis. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and their behaviors, which can be extrapolated to understand the properties and reactions of 4'-(Acetylamino)-1,1'-biphenyl-4-sulfonyl chloride.

Synthesis Analysis

The synthesis of related compounds involves acylation and nitration reactions. For instance, the acylation of 4-amino-4'-nitrodiphenyl sulfide with acetic anhydride yields almost quantitative results, followed by nitration with nitric acid in a mixture of acetic acid and an aprotic organic solvent . This suggests that similar methods could be applied to synthesize 4'-(Acetylamino)-1,1'-biphenyl-4-sulfonyl chloride, with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The crystal structure of a related compound, 4,4'-bipyridine-(toluene-4-sulfonylamino)acetic acid, has been determined, revealing a monoclinic system with specific hydrogen-bond interactions . This information can be used to infer the potential molecular interactions and crystal packing that 4'-(Acetylamino)-1,1'-biphenyl-4-sulfonyl chloride might exhibit, considering the similarities in functional groups and molecular geometry.

Chemical Reactions Analysis

The reactivity of similar compounds under certain conditions has been studied. For example, the reaction of acetaminophen with hypochlorite, which simulates wastewater disinfection, leads to the formation of toxicants such as 1,4-benzoquinone and N-acetyl-p-benzoquinone imine . This indicates that 4'-(Acetylamino)-1,1'-biphenyl-4-sulfonyl chloride could also undergo transformation under chlorination conditions, potentially forming various products depending on the reaction environment.

Physical and Chemical Properties Analysis

The electrochemical reduction of 4-iodophenyl sulfonyl chloride has been investigated, showing a concerted process where the S-Cl bond is cleaved upon the injection of the first electron . This study provides insights into the electrochemical behavior of sulfonyl chloride groups, which is relevant for understanding the physical and chemical properties of 4'-(Acetylamino)-1,1'-biphenyl-4-sulfonyl chloride, as it contains a similar functional group.

科学的研究の応用

Acetylation of Primary Amines and Amino Acids

- Scientific Field: Organic Chemistry .

- Application Summary: Acetyl chloride is used for the acetylation of primary amines and amino acids . This process is important for the identification and characterization of amines, as well as to protect an amino functionality in organic synthesis .

- Methods of Application: The methodology involves the use of acetyl chloride in a brine solution under weakly basic conditions in the presence of sodium acetate and/or triethyl amine . This is followed by trituration with an aqueous saturated bicarbonate solution .

- Results: This method represents an efficient use of acetyl chloride to acetylate amines in excellent yields in an aqueous medium . This is a potentially useful green chemical transformation where the reaction takes place in an environmentally friendly brine solution .

Acetylation of Alcohols

- Scientific Field: Organic Chemistry .

- Application Summary: Acetyl chloride is used for the acetylation of alcohols . This process is important for the protection of the hydroxyl group in organic synthesis .

- Methods of Application: The methodology involves the use of acetyl chloride in a brine solution under weakly basic conditions in the presence of sodium acetate and/or triethyl amine . This is followed by trituration with an aqueous saturated bicarbonate solution .

- Results: This method represents an efficient use of acetyl chloride to acetylate alcohols in excellent yields in an aqueous medium . This is a potentially useful green chemical transformation where the reaction takes place in an environmentally friendly brine solution .

Synthesis of Pyridinium Salts

- Scientific Field: Organic Chemistry .

- Application Summary: Acetyl chloride is used in the synthesis of structurally diverse pyridinium salts . These salts are quite familiar structures in many natural products and bioactive pharmaceuticals .

- Methods of Application: The methodology involves the use of acetyl chloride in the synthesis of pyridinium salts . The exact procedure can vary depending on the specific pyridinium salt being synthesized .

- Results: Pyridinium salts have played an intriguing role in a wide range of research topics . They are important in terms of their synthetic routes, reactivity and their importance as pyridinium ionic .

Safety And Hazards

特性

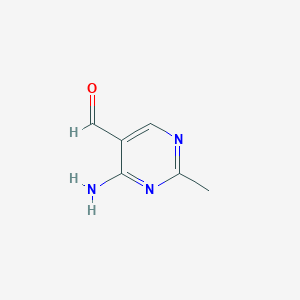

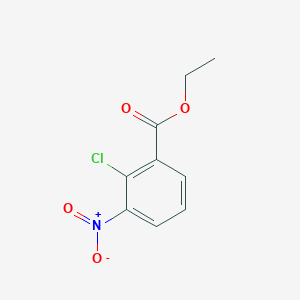

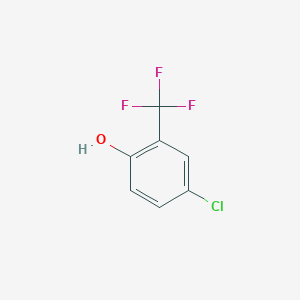

IUPAC Name |

4-(4-acetamidophenyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO3S/c1-10(17)16-13-6-2-11(3-7-13)12-4-8-14(9-5-12)20(15,18)19/h2-9H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRHSOVIYQUXSQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50529291 | |

| Record name | 4'-Acetamido[1,1'-biphenyl]-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50529291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-(Acetylamino)-1,1'-biphenyl-4-sulfonyl chloride | |

CAS RN |

20443-73-6 | |

| Record name | 4'-Acetamido[1,1'-biphenyl]-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50529291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-acetamidophenyl)benzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。